2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid
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Overview
Description
2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety, a cyano group, and a sulfonyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzene sulfonyl chloride with a cyanoacetic acid derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with a benzoic acid derivative to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and sulfonyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzoic acid
- 2-[(E)-2-(4-bromophenyl)sulfonyl-2-cyanoethenyl]benzoic acid
- 2-[(E)-2-(4-methylphenyl)sulfonyl-2-cyanoethenyl]benzoic acid
Uniqueness
2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4S/c17-12-5-7-13(8-6-12)23(21,22)14(10-18)9-11-3-1-2-4-15(11)16(19)20/h1-9H,(H,19,20)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANJLLOQEBTIKR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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